

Structure Elucidation of 2-Amino-6-bromo-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-bromo-3-methylquinoline

Cat. No.: B1285035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel quinoline derivative, **2-Amino-6-bromo-3-methylquinoline**. This compound, belonging to a class of heterocyclic molecules with significant potential in medicinal chemistry, requires rigorous characterization to confirm its chemical identity and purity, which are critical for its application in pharmaceutical research and development. This guide will detail the expected outcomes from key analytical techniques, provide generalized experimental protocols, and illustrate the logical workflow of the elucidation process.

Compound Profile

2-Amino-6-bromo-3-methylquinoline is a substituted quinoline with the molecular formula $C_{10}H_9BrN_2$. Its structure features a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The key functional groups that dictate its chemical properties and spectroscopic behavior are an amino group at position 2, a bromine atom at position 6, and a methyl group at position 3. These substitutions are crucial for its potential biological activity, which has been noted in analogues for applications such as antimalarial and anticancer agents.^{[1][2]}

Table 1: Physicochemical Properties of **2-Amino-6-bromo-3-methylquinoline**

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrN ₂	PubChem[3]
Molecular Weight	237.10 g/mol	MySkinRecipes[2]
CAS Number	203506-01-8	National Analytical Corporation[4]
Predicted XlogP	2.9	PubChem[3]

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of **2-Amino-6-bromo-3-methylquinoline** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on the analysis of related quinoline derivatives, the expected ¹H and ¹³C NMR chemical shifts for **2-Amino-6-bromo-3-methylquinoline** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are predicted below.[5]

Table 2: Predicted ¹H NMR Spectral Data for **2-Amino-6-bromo-3-methylquinoline**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (at C3)	2.1 - 2.4	Singlet	3H
-NH ₂ (at C2)	5.0 - 6.5 (broad)	Singlet	2H
H4	7.5 - 7.8	Singlet	1H
H5	7.3 - 7.6	Doublet	1H
H7	7.6 - 7.9	Doublet of doublets	1H
H8	7.8 - 8.1	Doublet	1H

Table 3: Predicted ^{13}C NMR Spectral Data for **2-Amino-6-bromo-3-methylquinoline**

Carbon Assignment	Predicted Chemical Shift (ppm)
-CH ₃ (at C3)	15 - 20
C2	155 - 160
C3	120 - 125
C4	135 - 140
C4a	145 - 150
C5	125 - 130
C6	115 - 120
C7	130 - 135
C8	120 - 125
C8a	140 - 145

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For **2-Amino-6-bromo-3-methylquinoline**, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for **2-Amino-6-bromo-3-methylquinoline**

Ion	Predicted m/z	Notes
[M] ⁺	235.9950, 237.9930	Molecular ion with ^{79}Br and ^{81}Br isotopes
[M+H] ⁺	237.0028, 239.0007	Protonated molecular ion
[M-CH ₃] ⁺	221.9899, 223.9879	Loss of the methyl group
[M-Br] ⁺	157.0769	Loss of the bromine atom

The fragmentation pattern will likely involve the loss of the methyl group and the bromine atom, which are common fragmentation pathways for such structures.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of **2-Amino-6-bromo-3-methylquinoline**, based on established methods for similar quinoline derivatives.

Synthesis of 2-Amino-6-bromo-3-methylquinoline

A plausible synthetic route can be adapted from the synthesis of related 2-aminoquinoline derivatives.[5]

Protocol:

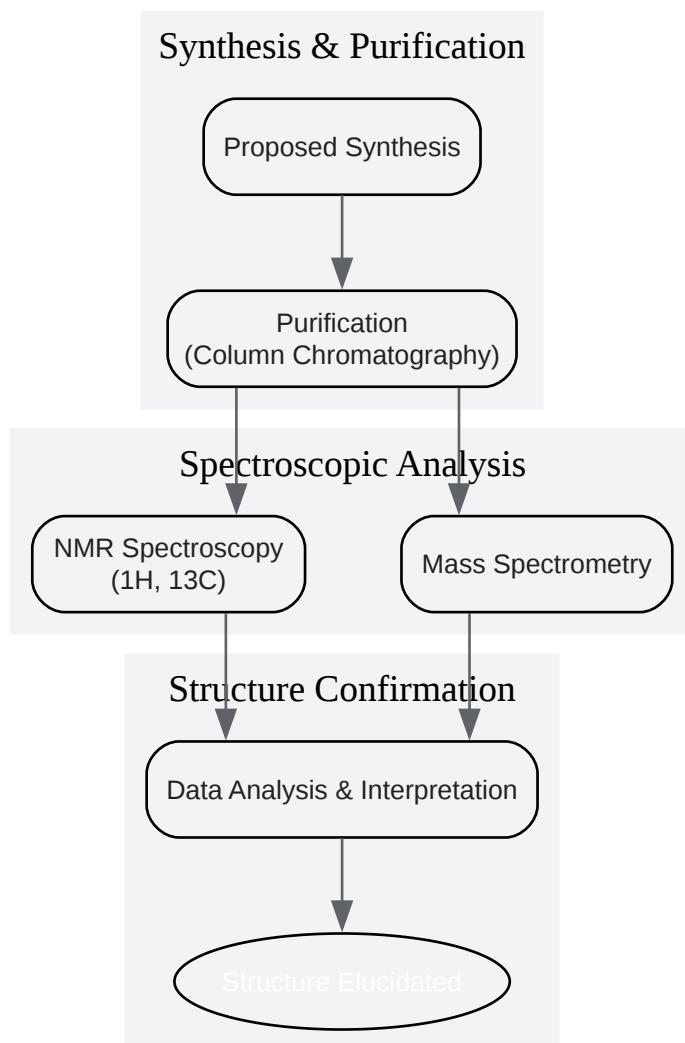
- Starting Material: 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile can serve as a potential precursor.
- Reaction: A mixture of the starting material (1 equivalent) and a suitable reducing agent in an appropriate solvent is heated under reflux.
- Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure **2-Amino-6-bromo-3-methylquinoline**.

NMR Spectroscopy

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.

- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to the ^1H NMR spectrum to achieve a good signal-to-noise ratio.

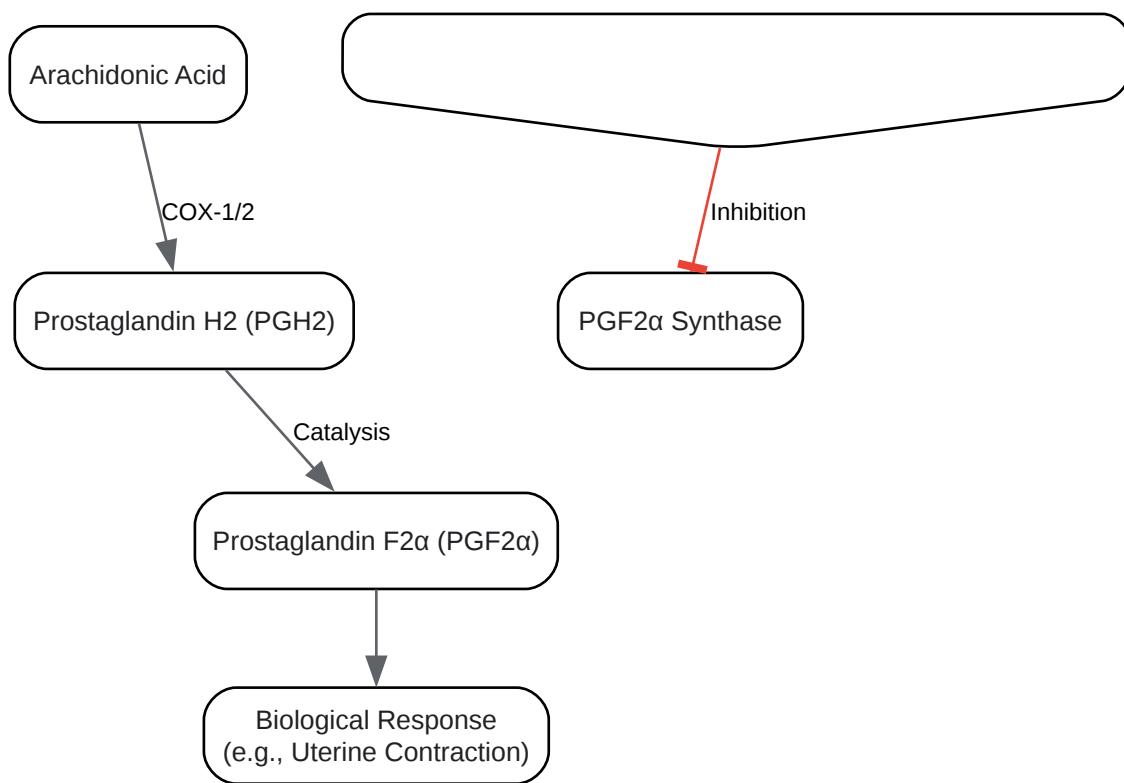

Mass Spectrometry

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC/GC).
- Data Acquisition: Acquire the mass spectrum in a positive ionization mode to observe the molecular ion and key fragment ions.

Visualization of Methodologies and Pathways Structure Elucidation Workflow

The logical flow for confirming the structure of **2-Amino-6-bromo-3-methylquinoline** is outlined below.



[Click to download full resolution via product page](#)

Workflow for the structure elucidation of the target compound.

Potential Signaling Pathway Inhibition

Analogs of **2-Amino-6-bromo-3-methylquinoline** have been investigated as inhibitors of Prostaglandin F2 α (PGF2 α) synthase.^[7] Inhibition of this pathway is a therapeutic strategy for conditions like preterm labor.

[Click to download full resolution via product page](#)

Potential inhibitory action on the Prostaglandin F2α synthesis pathway.

Conclusion

The structural elucidation of **2-Amino-6-bromo-3-methylquinoline** is a critical step in its development as a potential therapeutic agent. This guide has outlined the expected spectroscopic data and provided a framework for the experimental procedures required for its definitive characterization. The combination of NMR and mass spectrometry, alongside a robust synthetic and purification protocol, will ensure the unambiguous confirmation of its structure and purity, paving the way for further investigation into its biological activities and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- 2. 2-Amino-6-bromo-3-methylquinoline [myskinrecipes.com]
- 3. PubChemLite - 2-amino-6-bromo-3-methylquinoline (C10H9BrN2) [pubchemlite.lcsb.uni.lu]
- 4. 2-amino-6-bromo-3- Methylquinoline - Cas No: 203506-01-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2 α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of 2-Amino-6-bromo-3-methylquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285035#structure-elucidation-of-2-amino-6-bromo-3-methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com